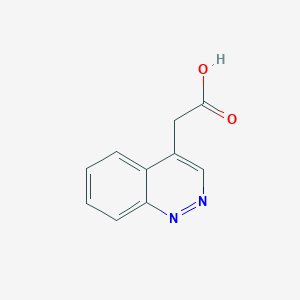![molecular formula C6H2BrIN2S B13029045 6-Bromo-4-iodothieno[2,3-D]pyrimidine](/img/structure/B13029045.png)
6-Bromo-4-iodothieno[2,3-D]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-iodothieno[2,3-D]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of both bromine and iodine atoms attached to a thienopyrimidine core. Thienopyrimidines are known for their diverse biological activities and are often used in medicinal chemistry due to their structural similarity to purines .
Vorbereitungsmethoden
The synthesis of 6-Bromo-4-iodothieno[2,3-D]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the Gewald reaction, which is a three-component reaction where an aldehyde or ketone is condensed with an activated nitrile in the presence of a sulfur source . The synthetic route generally includes the following steps:
Gewald Reaction: Formation of 2-aminothiophene derivatives.
Pyrimidone Formation: Cyclization to form the thienopyrimidine core.
Bromination: Introduction of the bromine atom.
Iodination: Introduction of the iodine atom.
Industrial production methods often focus on optimizing these steps to achieve higher yields and purity. Microwave irradiation has been reported to improve yields and reduce by-products in the synthesis of similar compounds .
Analyse Chemischer Reaktionen
6-Bromo-4-iodothieno[2,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Coupling Reactions: Suzuki-Miyaura coupling is commonly used to form carbon-carbon bonds with this compound.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, thienopyrimidines generally undergo these reactions under appropriate conditions.
The major products formed depend on the reagents and conditions used. For example, coupling reactions can yield various substituted thienopyrimidines .
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-iodothieno[2,3-D]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors, which are used in cancer treatment.
Biological Studies: The compound is used to study the inhibition of enzymes like farnesyl pyrophosphate synthase.
Material Science: It is explored for its potential in creating novel materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-4-iodothieno[2,3-D]pyrimidine largely depends on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, thienopyrimidine-based compounds have been shown to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-4-iodothieno[2,3-D]pyrimidine can be compared with other thienopyrimidine derivatives such as:
6-Bromo-4-chlorothieno[2,3-D]pyrimidine: Similar in structure but with a chlorine atom instead of iodine.
4-N-substituted 6-bromopyrido[2,3-D]pyrimidines: These compounds have different substituents at the nitrogen position and are used in various biological applications.
The uniqueness of this compound lies in its dual halogenation, which provides distinct reactivity and potential for diverse chemical modifications.
Eigenschaften
Molekularformel |
C6H2BrIN2S |
|---|---|
Molekulargewicht |
340.97 g/mol |
IUPAC-Name |
6-bromo-4-iodothieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H2BrIN2S/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H |
InChI-Schlüssel |
IXUULJQJVHZBDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC2=C1C(=NC=N2)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



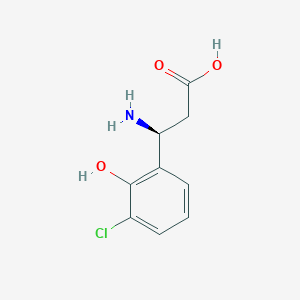
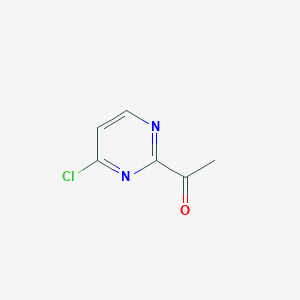
![(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13029003.png)

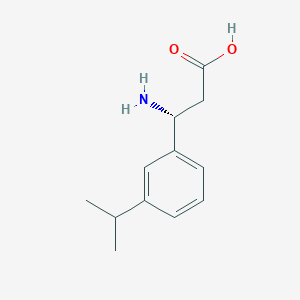


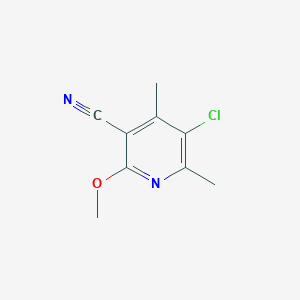
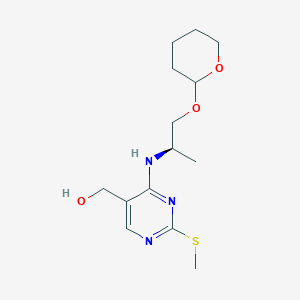
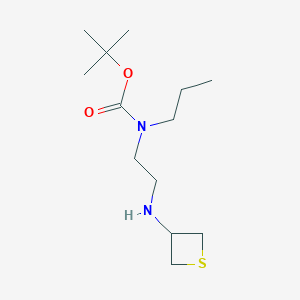
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13029028.png)
